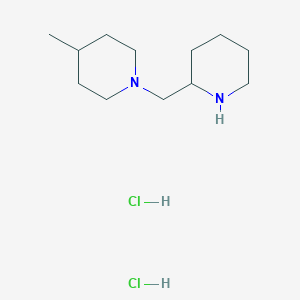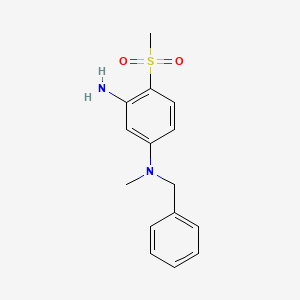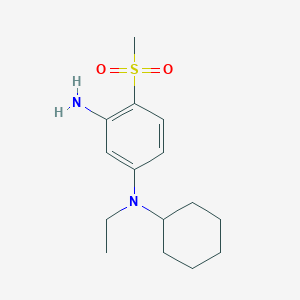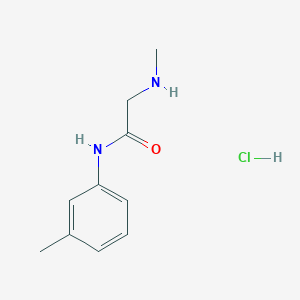
(5-méthyl-1H-1,2,4-triazol-3-yl)(phényl)méthanamine
Vue d'ensemble
Description
“(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The specific compound you’re asking about also has a phenyl group and a methanamine group attached to it .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine”, there are general methods for synthesizing 1,2,4-triazole derivatives. For example, one method involves the reaction of acylamidine intermediates with hydrazines to yield amidrazone derivatives, which subsequently cyclize to yield the target triazoles .
Molecular Structure Analysis
The molecular structure of “(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine” can be deduced from its name. It contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a phenyl group (a six-membered carbon ring) and a methanamine group (a carbon atom bonded to a nitrogen atom and three hydrogen atoms) .
Applications De Recherche Scientifique
Chimie Médicinale
Les dérivés du triazole ont été largement étudiés pour leurs propriétés médicinales. Ils présentent un éventail d'activités, notamment des activités anti-VIH, antituberculeuses, antivirales, antibactériennes et anticancéreuses . La présence du cycle triazole peut contribuer à la liaison avec diverses enzymes, ce qui est crucial pour l'action thérapeutique.
Inhibition Enzymatiqe
En raison de leur capacité à former des liaisons hydrogène, les triazoles sont connus pour se lier efficacement aux enzymes. Cette propriété les rend précieux dans la conception d'inhibiteurs enzymatiques qui peuvent être utilisés pour traiter des maladies en ciblant des voies métaboliques spécifiques .
Induction de l'Apoptose
Il a été démontré que certains composés triazoliques induisaient l'apoptose dans les cellules cancéreuses. Par exemple, certains dérivés ont été suggérés pour provoquer la mort cellulaire dans les cellules cancéreuses du sein par apoptose . Cette application est importante pour le développement de nouvelles thérapies anticancéreuses.
Synthèse de Nouveaux Dérivés
Le noyau triazolique est adaptable à diverses modifications chimiques, permettant la synthèse de nouveaux dérivés ayant des applications pharmacologiques potentielles. Ces dérivés peuvent être conçus pour améliorer la puissance, la sélectivité ou les propriétés pharmacocinétiques .
Synthèse Chimique
Les triazoles sont également utilisés en synthèse chimique comme intermédiaires ou catalyseurs. Ils peuvent être synthétisés à partir de divers précurseurs et utilisés pour développer des structures chimiques plus complexes .
Revue des Méthodes de Synthèse
Les méthodes de synthèse des triazoles sont diverses et ont été largement examinées. Comprendre ces méthodes est crucial pour les chercheurs qui cherchent à concevoir et à synthétiser de nouveaux composés à base de triazole présentant des propriétés spécifiques .
Orientations Futures
The future directions for research on “(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, they could be investigated for potential use in various areas of medicine, including as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular agents .
Mécanisme D'action
Target of Action
It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon . The simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond is also part of the reaction .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that triazole compounds are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
It is known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
It is known that the biological activity of triazole compounds can be influenced by various factors, including the presence of other compounds and the ph of the environment .
Propriétés
IUPAC Name |
(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLDMIKJDRTBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247802-39-6 | |
| Record name | (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424802.png)





![N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424813.png)
![N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424815.png)
